Welcome to the BenchChem Online Store!
molecular formula C7H16N2 B3052994 1-Ethyl-4-methylpiperazine CAS No. 49860-76-6

1-Ethyl-4-methylpiperazine

Cat. No. B3052994
M. Wt: 128.22 g/mol
InChI Key: TXIOGJHPPVXTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04002633

Procedure details

A solution of 3.75 g of raubasinic acid hydrochloride in 100 ml of anhydrous isopropanol in the presence of 3.20 g of anhydrous sodium carbonate is heated under reflux with agitation and in nitrogen atmosphere with 2.35 g of 1-methyl-4β chlorethylpiperazine dihydrochloride. After 4 hours the mixture is treated as in Example 1. One obtains 3.2 g of 1-methyl-4β ethylpiperazine raubasinate hydrochloride.
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(=O)([O-])[O-].[Na+].[Na+].Cl.Cl.[CH3:10][N:11]1[CH2:16][CH2:15][N:14]([CH2:17][CH2:18]Cl)[CH2:13][CH2:12]1>C(O)(C)C>[CH3:10][N:11]1[CH2:16][CH2:15][N:14]([CH2:17][CH3:18])[CH2:13][CH2:12]1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
3.75 g
Type
reactant
Smiles
Cl
Name
Quantity
3.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
2.35 g
Type
reactant
Smiles
Cl.Cl.CN1CCN(CC1)CCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 4 hours the mixture is treated as in Example 1
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 250.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.